molecular formula C14H24N2O2 B3725576 2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione

2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione

Cat. No. B3725576
M. Wt: 252.35 g/mol
InChI Key: PQHBPBPANBNWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione, also known as Meldrum's acid, is a versatile organic compound that has gained significant attention in scientific research due to its unique structural properties. Meldrum's acid is a cyclic compound that contains two carbonyl groups and a methylene bridge, making it an excellent candidate for various chemical reactions.

Scientific Research Applications

2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione's acid has been extensively used in scientific research due to its unique structural properties. It has been used as a building block for the synthesis of various organic compounds, including heterocyclic compounds, amino acids, and peptides. 2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione's acid has also been used as a catalyst in various chemical reactions, such as the Michael addition and the aldol condensation. Additionally, 2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione's acid has been used as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The mechanism of action of 2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione's acid is not well understood. However, it is believed to act as a nucleophile due to the presence of two carbonyl groups and a methylene bridge. 2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione's acid can react with various electrophiles, such as aldehydes, ketones, and imines, to form new compounds.
Biochemical and Physiological Effects
2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione's acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anticonvulsant and neuroprotective properties in animal models. 2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione's acid has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione's acid has several advantages for lab experiments. It is a stable and crystalline compound that can be easily purified. It is also a versatile compound that can be used in various chemical reactions. However, 2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione's acid has some limitations. It is a toxic compound that should be handled with care. Additionally, it has a low solubility in water, which can limit its use in biological systems.

Future Directions

2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione's acid has several potential future directions in scientific research. It can be used as a building block for the synthesis of new organic compounds with unique properties. It can also be used as a catalyst in various chemical reactions, including asymmetric synthesis. Additionally, 2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione's acid can be further studied for its potential therapeutic properties, including anticonvulsant and neuroprotective effects. Finally, 2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione's acid can be used as a fluorescent probe for the detection of metal ions in biological systems, which can have significant implications in the field of biochemistry.
Conclusion
In conclusion, 2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione's acid is a versatile organic compound that has gained significant attention in scientific research due to its unique structural properties. It can be synthesized by the reaction of malonic acid with acetone in the presence of acid catalysts. 2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione's acid has been extensively used in scientific research as a building block for the synthesis of various organic compounds, as a catalyst in various chemical reactions, and as a fluorescent probe for the detection of metal ions in biological systems. 2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione's acid has several potential future directions in scientific research, including the synthesis of new organic compounds, the study of its potential therapeutic properties, and the detection of metal ions in biological systems.

properties

IUPAC Name

2-[3-(dimethylamino)propyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-14(2)8-12(17)11(13(18)9-14)10-15-6-5-7-16(3)4/h10,17H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHBPBPANBNWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCCCN(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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